3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone
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Overview
Description
3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidinomethyl group attached to the benzophenone core. This compound has a molecular formula of C18H17ClFNO and a molecular weight of 317.8 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrrolidinomethyl Group: The next step involves the introduction of the pyrrolidinomethyl group. This is achieved through a nucleophilic substitution reaction where the benzophenone core reacts with pyrrolidine in the presence of a base such as sodium hydride.
Halogenation: The final step involves the introduction of the chloro and fluoro substituents through halogenation reactions. This can be achieved using reagents such as thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone
- 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone
Uniqueness
3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both chloro and fluoro substituents along with the pyrrolidinomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-11-15(6-7-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBURPITSUZFFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643207 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-56-4 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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